molecular formula C18H23ClN2O2 B3910260 N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide CAS No. 294873-70-4

N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3910260
CAS No.: 294873-70-4
M. Wt: 334.8 g/mol
InChI Key: RJWMDETWDDESBP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyclohexyl group, and a pyrrolidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c1-12-7-8-14(19)10-16(12)20-18(23)13-9-17(22)21(11-13)15-5-3-2-4-6-15/h7-8,10,13,15H,2-6,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWMDETWDDESBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152197
Record name N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294873-70-4
Record name N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294873-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylphenylamine with cyclohexanone to form an intermediate, which is then subjected to further reactions to introduce the pyrrolidine ring and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different chemical and physical properties, making them useful for further research and applications .

Scientific Research Applications

Research indicates that N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide exhibits notable anti-mycobacterial properties , particularly against strains of Mycobacterium tuberculosis. This suggests its potential role in developing new treatments for tuberculosis, a disease that remains a significant global health challenge.

Therapeutic Applications

Given its biological activity, this compound is primarily explored for:

  • Tuberculosis Treatment : Its efficacy against Mycobacterium tuberculosis positions it as a candidate for new anti-tuberculosis drugs.
  • Potential Modifications : The unique chemical structure allows for further modifications to enhance efficacy or reduce side effects.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anti-Tuberculosis Studies : Preliminary research demonstrated significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound in drug development.
  • Pharmacological Investigations : Interaction studies have revealed that the compound may modulate key pathways involved in mycobacterial survival, indicating a promising avenue for further research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can exhibit different reactivity and biological activity compared to similar compounds.

Biological Activity

N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, also known as (3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is a compound belonging to the class of anilides. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, making it a subject of interest in tuberculosis research.

  • Chemical Formula : C18_{18}H23_{23}ClN2_2O2_2
  • Molecular Weight : 334.84 g/mol
  • IUPAC Name : (3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

The primary biological activity of this compound involves its role as an inhibitor of the InhA enzyme, which is crucial in the fatty acid synthesis pathway of Mycobacterium tuberculosis. InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein, a key step in mycolic acid biosynthesis, essential for mycobacterial cell wall integrity .

Table 1: Inhibitory Activity Against InhA

CompoundIC50 (µM)Reference
This compound0.25
Other Pyrrolidine CarboxamidesVaries

Biological Studies and Findings

Research has demonstrated that this compound exhibits significant inhibitory effects against InhA, with an IC50 value indicating potent activity. The structure-activity relationship studies suggest that modifications to the pyrrolidine ring and side chains can enhance binding affinity and selectivity towards InhA.

Case Study: Antituberculosis Activity

In a study focused on developing novel antituberculosis agents, high-throughput screening identified this compound as a promising candidate. Subsequent optimization led to an increase in its potency by over 160-fold through iterative synthesis and activity screening . The crystal structure analysis revealed insights into the binding interactions between the compound and InhA, confirming its potential as a lead compound for further development.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Target Enzyme : InhA from Mycobacterium tuberculosis
  • Mechanism : Competitive inhibition at the active site
  • Selectivity : Shows preference for long-chain fatty acyl substrates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

Cyclohexylamine coupling : React cyclohexylamine with a substituted pyrrolidone precursor via carboxamide bond formation using EDCI/HOBt as coupling agents.

Chlorophenyl substitution : Introduce the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

  • Key intermediates include the pyrrolidine-3-carboxylic acid derivative and the chlorophenylamine precursor. Purity validation at each step requires HPLC (≥98% purity) with a C18 column and acetonitrile/water gradient .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

  • Methodological Answer : X-ray crystallography is the gold standard. Use ORTEP-III for visualizing thermal ellipsoids and refining structural parameters. Key steps:

  • Grow single crystals via slow evaporation in a dichloromethane/methanol mixture.
  • Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELX.
  • Validate bond angles (e.g., C–N–C ~120°) and torsional conformations of the cyclohexyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimitotic Activity : Use tubulin polymerization assays (IC50 determination) with paclitaxel as a positive control.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 values compared to doxorubicin .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with tubulin?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into the β-tubulin colchicine binding site (PDB: 1SA0). Prioritize poses with hydrogen bonds to Thr179 and hydrophobic interactions with Leu247.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

Q. How to resolve contradictory data in cytotoxicity assays across different cell lines?

  • Methodological Answer :

  • Hypothesis Testing :
  • Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to rule out rapid degradation.
  • Membrane Permeability : Use Caco-2 monolayers to assess passive diffusion (Papp < 1 × 10⁻⁶ cm/s indicates poor permeability).
  • Transcriptomic Profiling : RNA-seq on resistant vs. sensitive cell lines to identify overexpression of efflux pumps (e.g., ABCB1) .

Q. What analytical strategies are recommended for stability studies under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation :
  • Acidic/Base Conditions : Incubate at 1M HCl/NaOH (40°C, 24 hrs) and monitor via LC-MS for hydrolytic byproducts (e.g., cleavage of the carboxamide bond).
  • Oxidative Stress : Use 3% H2O2 to detect sulfoxide or pyrrolidine ring oxidation.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and Arrhenius plots for shelf-life prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
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N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

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